

Introduction: The Strategic Value of a C4 Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-Ethyl 4-bromo-3-hydroxybutanoate

Cat. No.: B1301937

[Get Quote](#)

(S)-Ethyl 4-bromo-3-hydroxybutanoate, identified by CAS number 95537-36-3, is a versatile and highly valuable chiral intermediate in modern synthetic organic chemistry. Its structure, featuring a stereodefined hydroxyl group and two reactive functional handles—an ester and a primary bromide—makes it a powerful synthon for the construction of complex, stereochemically rich target molecules. For researchers and professionals in drug development, this molecule is not merely a reagent but a strategic component, particularly recognized for its role in synthesizing the critical side chains of blockbuster drugs, most notably HMG-CoA reductase inhibitors like Atorvastatin.[1][2]

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of properties. It aims to provide a deep, mechanistic understanding of its synthesis, the rationale behind process choices, and its practical application, empowering scientists to leverage this key intermediate with precision and confidence.

Physicochemical Properties and Analytical Characterization

The reliable use of any synthetic intermediate begins with a thorough understanding of its physical properties and the analytical methods required to confirm its identity and purity.

Core Properties Summary

All quantitative data for **(S)-Ethyl 4-bromo-3-hydroxybutanoate** are summarized in the table below for ease of reference.

Property	Value	Source(s)
CAS Number	95537-36-3	[3][4]
Molecular Formula	C ₆ H ₁₁ BrO ₃	[3]
Molecular Weight	211.06 g/mol	[4]
IUPAC Name	ethyl (3S)-4-bromo-3-hydroxybutanoate	[3]
Appearance	Colorless to brown liquid	[5]
Boiling Point	94-96 °C @ 2 mmHg	[5][6]
Density	1.468 g/mL at 25 °C	[5][6]
Refractive Index (n _{20/D})	1.474	[5][6]
Storage Temperature	2-8°C, Sealed in dry conditions	[4][5][7]

Analytical Validation: Ensuring Stereochemical Integrity

The primary value of this compound lies in its chirality. Therefore, analytical validation must rigorously confirm not only its chemical structure but also its enantiomeric purity.

- Structural Confirmation: Standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the molecular structure.
- Enantiomeric Excess (e.e.) Determination: This is the most critical quality control parameter. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H, Chiraldex AD-H) is the industry-standard method for separating and quantifying the (S) and (R) enantiomers, thereby determining the enantiomeric excess.

Synthesis Strategies: Mastering Asymmetric Reduction

The synthesis of **(S)-Ethyl 4-bromo-3-hydroxybutanoate** is a classic case study in asymmetric synthesis, where creating the single, desired stereocenter is the paramount challenge. The most effective and widely adopted strategy is the stereoselective reduction of the prochiral ketone precursor, ethyl 4-bromo-3-oxobutanoate.^[8]

The Precursor: Ethyl 4-bromo-3-oxobutanoate

This starting material is commercially available and serves as the substrate for the key stereodetermining step. Its synthesis involves the bromination of ethyl acetoacetate.

Biocatalysis: The Superior Path to Enantiopurity

While traditional chemical reducing agents like sodium borohydride (NaBH_4) can reduce the ketone, they are achiral and will produce an undesirable racemic mixture (a 50:50 mix of the R and S enantiomers), necessitating a difficult and costly chiral resolution step.^[9]

Biocatalytic reduction, using whole-cell systems or isolated enzymes, has become the definitive method for producing the (S)-enantiomer with high stereoselectivity.^[10]

Causality: Why Biocatalysis Excels

- **Exquisite Stereoselectivity:** The active site of a reductase enzyme is a complex, three-dimensional chiral environment. It binds the substrate in a highly specific orientation, forcing the delivery of a hydride (from a cofactor like NADH or NADPH) to only one face of the planar ketone, leading to the formation of predominantly one enantiomer.
- **Mild Reaction Conditions:** Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, which prevents degradation of the often-unstable β -ketoester substrate.^{[11][12]}
- **Environmental Sustainability:** This approach avoids the use of heavy metal catalysts or harsh chemical reagents, aligning with green chemistry principles.

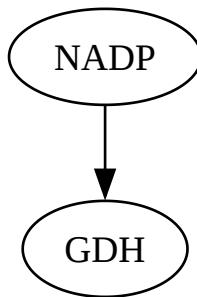
Experimental Protocol 1: Asymmetric Reduction with Baker's Yeast (*Saccharomyces cerevisiae*)

This protocol describes a foundational, highly accessible whole-cell biocatalytic method. Baker's yeast contains a variety of reductase enzymes that can effectively catalyze the desired transformation.[\[13\]](#)[\[14\]](#)

Self-Validating System: The success of this protocol is validated by monitoring the disappearance of the starting material and the appearance of the product via TLC or GC, and critically, by confirming the high enantiomeric excess of the final product using chiral HPLC.

Step-by-Step Methodology:

- **Yeast Activation:** In a fermenter or a large flask equipped with a mechanical stirrer, dissolve 150 g of sucrose in 800 mL of tap water. Add 100 g of active dry baker's yeast. Stir the mixture for 30-60 minutes at approximately 30°C to activate the yeast.
- **Substrate Addition:** Dissolve 10.0 g of ethyl 4-bromo-3-oxobutanoate in 50 mL of ethanol. Add this solution slowly to the fermenting yeast mixture over 30 minutes.
- **Reaction:** Maintain stirring at room temperature (25-30°C) for 24-48 hours. The progress of the reduction can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
- **Work-up - Cell Removal:** Add 50 g of Celite (diatomaceous earth) to the reaction mixture to act as a filter aid. Filter the mixture through a Büchner funnel to remove the yeast cells. Wash the filter cake with 100 mL of water.
- **Extraction:** Transfer the aqueous filtrate to a separatory funnel. Saturate the aqueous phase with sodium chloride to reduce the solubility of the product. Extract the product with ethyl acetate (3 x 200 mL).
- **Purification:** Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure **(S)-Ethyl 4-bromo-3-hydroxybutanoate**.
- **Validation:** Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure. Analyze the final product by chiral HPLC to determine the enantiomeric excess, which is typically >85% for this method.[\[13\]](#)


Advanced Biocatalysis: Recombinant Reductases and Cofactor Regeneration

For industrial-scale production, moving from whole yeast cells to recombinant *E. coli* strains that overexpress a specific, highly active carbonyl reductase offers significant advantages.[15] [16]

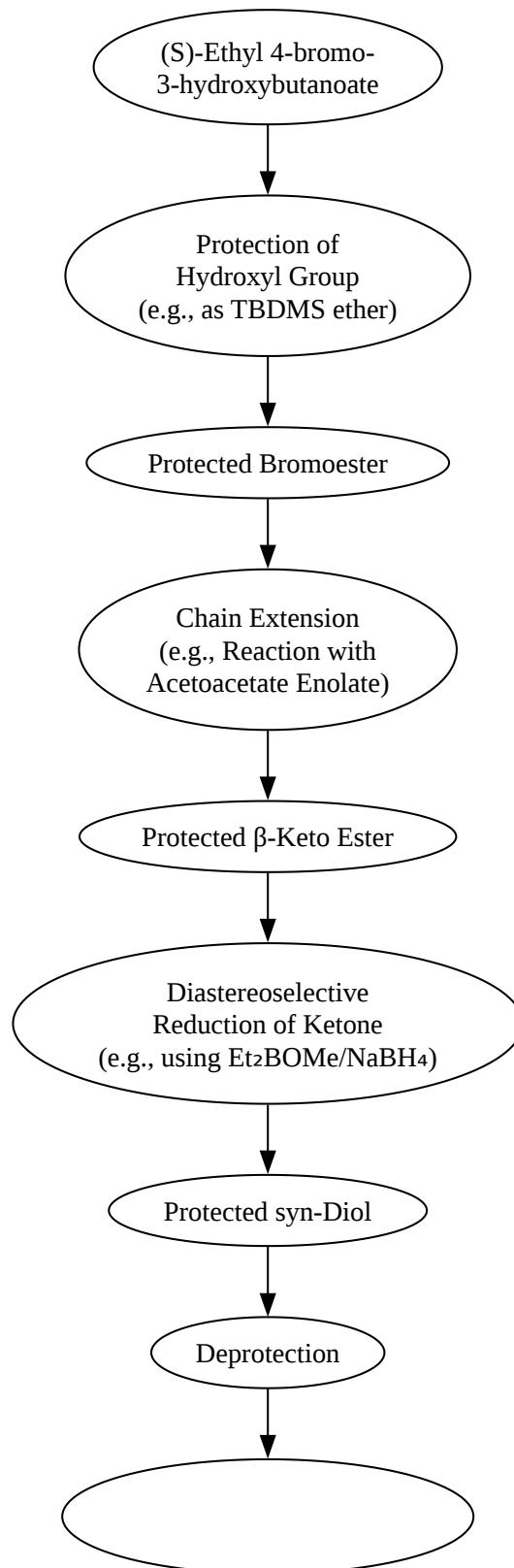
Causality: Why Recombinant Systems are Superior

- Higher Activity: Overexpression leads to much higher concentrations of the desired enzyme, dramatically increasing reaction rates and throughput.
- Improved Selectivity: By selecting a specific reductase (e.g., from *Candida magnoliae* or *Sporobolomyces salmonicolor*), enantiomeric excess can often be pushed to >99%. [12][15]
- Process Control: Eliminates competing side reactions from other enzymes present in wild-type yeast.

A critical component of these systems is cofactor regeneration. Reductases require an expensive hydride source, NADPH or NADH. To make the process economically viable, a secondary enzyme system, such as glucose dehydrogenase (GDH), is used to continuously regenerate the active cofactor using a cheap sacrificial substrate like glucose.[11][17]

[Click to download full resolution via product page](#)

Caption: Biocatalytic cycle for the synthesis of **(S)-Ethyl 4-bromo-3-hydroxybutanoate**.


Application in Pharmaceutical Synthesis: The Atorvastatin Case Study

The primary application driving the demand for **(S)-Ethyl 4-bromo-3-hydroxybutanoate** and its close chemical relatives (like the chloro and cyano analogues) is the construction of the (3R, 5R)-dihydroxyheptanoate side chain, which is the pharmacophore of statin drugs.[\[1\]](#)[\[18\]](#)

The (S)-configuration at the C3 position of the butanoate directly translates to the correct (R)-configuration at the C5 position of the final atorvastatin side chain. The bromide serves as a good leaving group for subsequent carbon-carbon bond-forming reactions to extend the chain.

Synthetic Workflow: From Chiral Synthon to Statin Side Chain

The following diagram illustrates a generalized synthetic pathway, demonstrating how the C4 chiral synthon is elaborated into a key intermediate for atorvastatin synthesis.

[Click to download full resolution via product page](#)

Caption: Elaboration of the C4 synthon to a key atorvastatin side-chain intermediate.

Handling, Storage, and Safety

As a reactive intermediate, proper handling and storage are crucial to maintain the quality and ensure the safety of laboratory personnel.

- Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[5][7] It should be kept away from moisture and strong oxidizing agents or bases.[19]
- Safety: Users should wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As a bromoalkane, it may be an irritant and lachrymator. Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[19]

Conclusion

(S)-Ethyl 4-bromo-3-hydroxybutanoate is more than a chemical commodity; it is a key enabling technology for asymmetric synthesis. Its value is intrinsically linked to the high enantiopurity achievable through sophisticated biocatalytic reduction methods. For scientists in the pharmaceutical industry, mastering the synthesis and application of this synthon provides a direct and efficient route to the chiral architecture at the heart of many life-saving drugs. Understanding the causality behind the choice of biocatalysis over traditional chemistry is fundamental to leveraging this molecule to its full potential, ensuring both efficiency and stereochemical fidelity in complex drug development programs.

References

- PubChem. **(S)-Ethyl 4-bromo-3-hydroxybutanoate**. National Center for Biotechnology Information. [\[Link\]](#)
- Pharmaffiliates. **(S)-Ethyl 4-bromo-3-hydroxybutanoate**. [\[Link\]](#)
- PubChem. Ethyl 4-bromo-3-hydroxybutanoate. National Center for Biotechnology Information. [\[Link\]](#)
- The Royal Society of Chemistry. (2017). Chapter 4: Synthesis of Atorvastatin. In Carbohydrates and Chirality. [\[Link\]](#)

- ResearchGate. Yeast reduction of ethyl 4-chloro-3-oxobutanoate in the presence of... [\[Link\]](#)
- Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. *Applied and Environmental Microbiology*, 56(8), 2374–2377. [\[Link\]](#)
- Li, J. J., et al. (2021). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. *Current Medicinal Chemistry*. [\[Link\]](#)
- Wei, D., et al. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant *Escherichia coli* strains. *Biotechnology Letters*, 27(2), 119-25. [\[Link\]](#)
- He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from *E. coli* CCZU-K14. *Bioresource Technology*, 161, 274-81. [\[Link\]](#)
- Organic Syntheses. (1988). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. *Org. Synth.*, 67, 1. [\[Link\]](#)
- Kataoka, M., et al. (1997). Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an *Escherichia coli* transformant expressing the aldehyde reductase gene from yeast. *Applied Microbiology and Biotechnology*, 48(6), 699-703. [\[Link\]](#)
- Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. *Collection of Czechoslovak Chemical Communications*, 73(2), 229-246. [\[Link\]](#)
- Wang, G. J., & Wang, Z. (2012). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. *Applied Microbiology and Biotechnology*, 94(4), 889-97. [\[Link\]](#)
- StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. [\[Link\]](#)
- ResearchGate. Asymmetric reduction of ethyl 4-chloro-3-oxo-butanoate to ethyl S-4-chloro-3-hydroxybutanoate... [\[Link\]](#)

- LookChem. Preparation of (S)-(+)-Ethyl 3-Hydroxybutanoate. [\[Link\]](#)
- NPTEL. (n.d.). Module 2: Reduction Reactions. [\[Link\]](#)
- PubChem. Ethyl 4-bromo-3-oxobutanoate. National Center for Biotechnology Information. [\[Link\]](#)
- ResearchGate. Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by *Aureobasidium pullulans*... [\[Link\]](#)
- Nishi, K., et al. (2003). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant *Escherichia coli* Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. *Bioscience, Biotechnology, and Biochemistry*, 67(6), 1362-1365. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. (S)-Ethyl 4-bromo-3-hydroxybutanoate | C6H11BrO3 | CID 2733694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (S)-4-BROMO-3-HYDROXYBUTYRIC ACID ETHYL ETHER | 95537-36-3 [amp.chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. 95537-36-3|(S)-Ethyl 4-bromo-3-hydroxybutanoate|BLD Pharm [bldpharm.com]
- 8. Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3 | CID 575284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Preparation of (S)-(+)-Ethyl 3-Hydroxybutanoate - Chempedia - LookChem [lookchem.com]
- 15. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a C4 Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301937#s-ethyl-4-bromo-3-hydroxybutanoate-cas-number-95537-36-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com